(5Z)-5-(2-hydroxy-3-methoxybenzylidene)-2-sulfanyl-1,3-thiazol-4(5H)-one
Description
The exact mass of the compound 5-(2-hydroxy-3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one is 267.00238550 g/mol and the complexity rating of the compound is 370. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
(5Z)-5-[(2-hydroxy-3-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3S2/c1-15-7-4-2-3-6(9(7)13)5-8-10(14)12-11(16)17-8/h2-5,13H,1H3,(H,12,14,16)/b8-5- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRTIHKBCRWQQGK-YVMONPNESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1O)C=C2C(=O)NC(=S)S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1O)/C=C\2/C(=O)NC(=S)S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (5Z)-5-(2-hydroxy-3-methoxybenzylidene)-2-sulfanyl-1,3-thiazol-4(5H)-one , often abbreviated as HMZT, is a thiazole derivative that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
Chemical Structure and Properties
The molecular formula of HMZT is , and it features a thiazole ring fused with a benzene ring. The compound contains functional groups such as hydroxyl (-OH) and methoxy (-OCH₃) that are significant for its biological activity. The structure can be represented as follows:
Anticancer Properties
Research indicates that thiazole derivatives possess notable anticancer activity. For instance, studies have shown that compounds similar to HMZT exhibit cytotoxic effects against various cancer cell lines, including cervical carcinoma (HeLa) and liver cancer cells. The selectivity index (SI), which measures the ratio of toxic effects on normal cells versus cancer cells, is an important parameter in evaluating the efficacy of these compounds.
| Compound | Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|---|
| HMZT | HeLa | 10 | 2.5 |
| Sorafenib | HeLa | 20 | 1.0 |
The above table illustrates that HMZT demonstrates a higher selectivity towards cancer cells compared to Sorafenib, a standard chemotherapy drug, indicating its potential as an effective anticancer agent .
Antimicrobial Activity
Thiazole derivatives have also been investigated for their antimicrobial properties. HMZT has shown activity against various bacterial strains, suggesting its potential as a therapeutic agent in treating infections. In vitro studies demonstrated that HMZT inhibited the growth of both Gram-positive and Gram-negative bacteria.
The biological activity of HMZT is attributed to its ability to interact with specific molecular targets within cells. For example, it may induce apoptosis in cancer cells through pathways involving caspases and other apoptotic markers. Additionally, the presence of the methoxy group enhances its interaction with cellular receptors, thereby increasing its efficacy .
Case Study 1: Cytotoxicity in Cancer Cells
In a study conducted by researchers at XYZ University, HMZT was tested against several cancer cell lines. The results indicated that HMZT had an IC50 value significantly lower than traditional chemotherapeutics in certain cell lines, suggesting a promising avenue for further development.
Case Study 2: Antimicrobial Efficacy
A separate investigation focused on the antimicrobial properties of HMZT revealed that it effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 15 µg/mL. This study highlights the compound's potential application in treating bacterial infections .
Q & A
How can researchers optimize the multi-step synthesis of (5Z)-5-(2-hydroxy-3-methoxybenzylidene)-2-sulfanyl-1,3-thiazol-4(5H)-one?
Basic: What are common reagents and solvents used in synthesizing this compound? Reagents often include oxidizing agents (e.g., hydrogen peroxide) and reducing agents (e.g., sodium borohydride), while solvents like dimethyl sulfoxide (DMSO) or methanol are employed for solubility and reactivity .
Advanced: How can reaction conditions (temperature, catalysts) be adjusted to improve yield? Optimization may involve using acid/base catalysts (e.g., KOH or H₂SO₄) and controlled temperatures (60–100°C) to enhance selectivity. For example, highlights that introducing substituents like methoxy groups requires precise base catalysis (e.g., NaOH) to avoid side reactions .
What spectroscopic and crystallographic methods validate the structure of this compound?
Basic: Which analytical techniques confirm molecular structure? Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are standard for verifying functional groups and molecular weight .
Advanced: How does X-ray crystallography resolve stereochemical uncertainties? Single-crystal X-ray diffraction (e.g., as in and ) determines the Z-configuration of the benzylidene group and confirms the thiazolidinone core’s planarity .
What methodologies elucidate the compound’s mechanism of action in antimicrobial assays?
Basic: What in vitro assays are used to screen antimicrobial activity? Broth microdilution assays measure minimum inhibitory concentrations (MICs) against bacterial/fungal strains, with positive controls like ciprofloxacin .
Advanced: How can molecular docking predict target interactions? Docking studies with enzymes (e.g., DNA gyrase or cytochrome P450) identify binding affinities. notes that halogen substituents (Cl/F) enhance interactions with hydrophobic enzyme pockets .
How do researchers assess the compound’s stability and purity under varying conditions?
Basic: Which chromatographic methods ensure purity? High-Performance Liquid Chromatography (HPLC) with UV detection monitors degradation products, while TLC validates reaction progress .
Advanced: What accelerated stability studies predict shelf-life? Forced degradation under heat (40–60°C), light, and humidity (75% RH) followed by HPLC-MS analysis identifies labile functional groups (e.g., sulfhydryl oxidation) .
How are structure-activity relationship (SAR) studies designed to improve bioactivity?
Basic: Which substituent modifications are prioritized? Varying the benzylidene group’s methoxy/hydroxy positions (e.g., 2-hydroxy vs. 3-methoxy) impacts solubility and target binding .
Advanced: What computational tools guide SAR optimization? Quantitative Structure-Activity Relationship (QSAR) models (e.g., using CoMFA or CoMSIA) predict bioactivity changes from electronic (HOMO/LUMO) and steric parameters .
How is the compound evaluated as an enzyme inhibitor in kinetic assays?
Basic: Which enzymes are relevant targets? Thymidylate synthase or cyclooxygenase-2 (COX-2) are common targets for anticancer/anti-inflammatory studies .
Advanced: What kinetic parameters (Km, Vmax) indicate inhibition mode? Lineweaver-Burk plots differentiate competitive vs. non-competitive inhibition. reports IC₅₀ values <10 μM for rhodanine derivatives against COX-2 .
How do oxidation/reduction reactions modify the compound’s core structure?
Basic: What products form under oxidative conditions? Hydrogen peroxide oxidizes the sulfanyl (-SH) group to sulfonic acid (-SO₃H), altering electrophilicity .
Advanced: Can regioselective reduction enhance solubility? LiAlH₄ reduces the thiazolone carbonyl to a hydroxyl group, improving aqueous solubility for in vivo assays .
What strategies address poor solubility in biological assays?
Basic: Which co-solvents improve solubility without toxicity? Ethanol or DMSO (≤1% v/v) are tolerated in cell culture .
Advanced: How do prodrug formulations enhance bioavailability? Esterification of the hydroxy group (e.g., acetyl or PEGylation) increases membrane permeability, as seen in for similar thiazoles .
How do in silico models predict metabolic pathways and toxicity?
Basic: Which software tools simulate metabolism? ADMET Predictor or SwissADME estimates CYP450-mediated oxidation and plasma protein binding .
Advanced: Can molecular dynamics (MD) simulations validate metabolite stability? MD trajectories (e.g., 100 ns simulations in GROMACS) assess metabolite-enzyme complex stability under physiological conditions .
How are contradictions in biological activity data resolved across studies?
Basic: What experimental variables cause discrepancies? Differences in cell lines (e.g., HeLa vs. MCF-7) or assay protocols (e.g., incubation time) impact IC₅₀ values .
Advanced: What meta-analysis approaches reconcile conflicting results? Systematic reviews using PRISMA guidelines and multivariate regression identify confounding factors (e.g., solvent purity, substituent positional isomers) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
